molecular formula C17H10N2O2S B2540919 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid CAS No. 64873-84-3

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2540919
CAS No.: 64873-84-3
M. Wt: 306.34
InChI Key: PJSNDFWBSLYBJB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H10N2O2S and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes

A study synthesized novel derivatives of 2-(1,3-benzothiazol-2-yl)quinoline, which exhibited significant fluorescence in various solvents. These compounds, including some emitting green light, showed potential as fluorescent probes due to their photophysical properties like high quantum yield and Stokes shift (Bodke, Shankerrao, & Harishkumar, 2013).

Antimicrobial Activity

Compounds containing the 2-(1,3-benzothiazol-2-yl)quinoline structure demonstrated antimicrobial activity against various bacteria, including gram-positive and gram-negative strains. The study highlights the promising antimicrobial properties of these quinoline derivatives (Shaban et al., 2008).

Antiallergic and Anticancer Potential

Research into the synthesis of carboxylic acids derived from quinoline and other structures, including 2-(1,3-benzothiazol-2-yl)quinoline, showed potent antiallergic activity. These compounds were found to be effective in in vivo models, suggesting their potential in clinical antiallergic applications. Furthermore, some derivatives displayed promising anticancer properties (Ager et al., 1988).

Antibacterial and Antioxidant Agents

A study synthesized quinolone derivatives linked to benzothiazole, showing high to moderate activity as antibacterial and antioxidant agents. This research indicates the potential of these compounds in therapeutic applications (Abdelgawad, Lamie, & Ahmed, 2016).

QSAR Modeling for Antibacterial Agents

Quantitative structure–activity relationship (QSAR) modeling of synthesized compounds, including those with 2-(1,3-benzothiazol-2-yl)quinoline structures, revealed significant antibacterial activity. This approach helps in understanding the structural basis for their antimicrobial properties (Sharma et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSNDFWBSLYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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